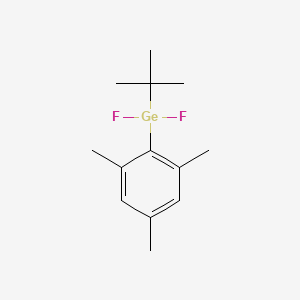
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tert-butyl group, two fluorine atoms, and a 2,4,6-trimethylphenyl group
準備方法
The synthesis of tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with tert-butyl lithium and 2,4,6-trimethylphenyl lithium, followed by fluorination. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow processes to ensure consistent quality and yield.
化学反応の分析
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as halides or alkoxides. Common reagents for these reactions include sodium halides and alcohols.
科学的研究の応用
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly its effects on cellular processes and its use as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
作用機序
The mechanism by which tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s fluorine atoms and germanium center play crucial roles in its reactivity and binding affinity. Pathways involved in its mechanism of action include oxidative stress modulation and signal transduction.
類似化合物との比較
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)germane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)silane: Similar in structure but with a silicon atom instead of germanium, this compound exhibits different reactivity and applications.
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)stannane:
tert-Butyl(difluoro)(2,4,6-trimethylphenyl)lead: With a lead atom, this compound has distinct toxicological properties and industrial applications.
The uniqueness of this compound lies in its combination of germanium’s properties with the steric and electronic effects of the tert-butyl and 2,4,6-trimethylphenyl groups, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
126529-79-1 |
|---|---|
分子式 |
C13H20F2Ge |
分子量 |
286.92 g/mol |
IUPAC名 |
tert-butyl-difluoro-(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C13H20F2Ge/c1-9-7-10(2)12(11(3)8-9)16(14,15)13(4,5)6/h7-8H,1-6H3 |
InChIキー |
ZJOVYEXTZKLHGR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C(C)(C)C)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


dimethylsilane](/img/structure/B14280037.png)
![4-[2-(3,5-Dimethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14280039.png)
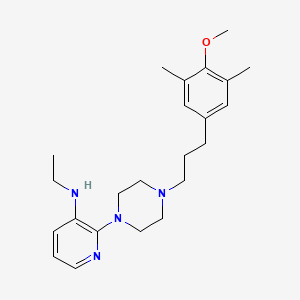
![1-[3-(Benzenesulfonyl)but-3-en-1-yl]-2-bromobenzene](/img/structure/B14280058.png)

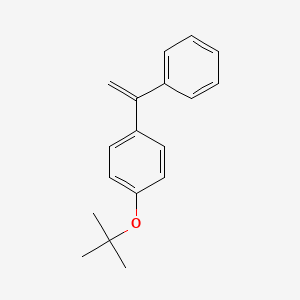
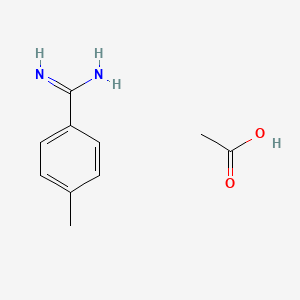

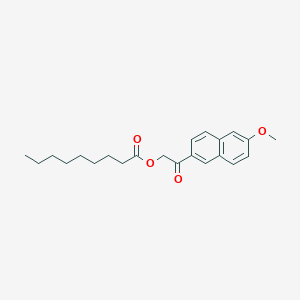
![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)

![4-(4-{[5-(1,3-Dioxolan-2-yl)pentyl]oxy}phenyl)butan-2-one](/img/structure/B14280101.png)

![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
